(3S,5R)-3,5-Dimethylpiperazin-2-one
Description
Contextualization of Piperazin-2-one (B30754) Scaffolds in Contemporary Chemical Synthesis
The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry and drug discovery. nih.govresearchgate.net It is recognized as a "privileged scaffold" because its structure is frequently found in a wide range of biologically active compounds and approved pharmaceuticals. researchgate.netnih.gov The unique properties of the piperazine moiety, including its structural rigidity, basicity, solubility, and the capacity of its nitrogen atoms to serve as hydrogen bond donors and acceptors, make it a versatile tool for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.netnih.gov
The piperazin-2-one core is a derivative of piperazine, characterized by a ketone group adjacent to one of the ring's nitrogen atoms, forming a cyclic amide (a lactam). This structural motif retains many of the advantageous features of the parent piperazine ring while providing a distinct chemical handle for further synthetic modifications. Piperazin-2-one scaffolds are crucial intermediates in the synthesis of more elaborate molecules. For instance, research into novel renin inhibitors for the treatment of hypertension has utilized a ketopiperazine core, specifically in the synthesis of (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides. nih.gov The presence of the piperazin-2-one structure in these complex molecules highlights its role as a foundational building block in the development of potential therapeutics. nih.gov The versatility of the piperazine scaffold is further demonstrated by its incorporation into drugs targeting a wide spectrum of diseases, including cancer and infectious diseases. nih.govresearchgate.netmdpi.com
Table 1: Examples of Marketed Drugs Containing the Piperazine Scaffold
| Drug Name | Therapeutic Class | Role of Piperazine Moiety |
|---|---|---|
| Imatinib | Anticancer (Tyrosine Kinase Inhibitor) | Essential for binding to the target kinase and improving solubility. |
| Sildenafil | Erectile Dysfunction (PDE5 Inhibitor) | Forms a key part of the pharmacophore responsible for biological activity. mdpi.com |
| Ciprofloxacin | Antibiotic (Fluoroquinolone) | Contributes to the drug's antibacterial spectrum and pharmacokinetic properties. mdpi.com |
| Bosutinib | Anticancer (Tyrosine Kinase Inhibitor) | A central component of the molecule that interacts with the ATP-binding site of kinases. mdpi.com |
This table illustrates the broad applicability of the parent piperazine scaffold, providing context for the importance of its derivatives like piperazin-2-ones.
Stereochemical Significance and Isomeric Purity of (3S,5R)-3,5-Dimethylpiperazin-2-one
The defining feature of this compound is its specific stereochemistry. The molecule possesses two chiral centers at the carbon atoms in positions 3 and 5, each bearing a methyl group. The (3S,5R) designation specifies the absolute configuration at these centers, indicating that the two methyl groups are on opposite sides of the ring, a configuration known as trans.
In organic chemistry, particularly in the context of biologically active molecules, stereoisomeric purity is of critical importance. iupac.org Different stereoisomers of a compound, while having the same chemical formula and connectivity, can exhibit profoundly different biological activities, metabolic pathways, and physicochemical properties. mdpi.comresearchgate.net The introduction of a methyl group at the 3-position of a piperazine ring, for example, can enhance biological potency and selectivity by providing a steric handle that influences how the molecule fits into a biological target, such as the active site of an enzyme. mdpi.com
The 3,5-dimethylpiperazin-2-one structure can exist as four possible stereoisomers: a trans pair of enantiomers ((3S,5R) and (3R,5S)) and a cis pair of enantiomers ((3S,5S) and (3R,5R)). These isomers are diastereomers of each other. The synthesis of a single, pure stereoisomer like this compound is a significant challenge that requires sophisticated asymmetric synthesis techniques. The ability to produce an isomerically pure compound is crucial for research, as it allows for the unambiguous determination of structure-activity relationships and ensures that any observed biological effect is attributable to that specific molecule and not a mixture of isomers.
Table 2: Stereoisomers of 3,5-Dimethylpiperazin-2-one
| Configuration | Relationship | Stereochemical Descriptor |
|---|---|---|
| (3S,5R) | Enantiomer of (3R,5S) | trans |
| (3R,5S) | Enantiomer of (3S,5R) | trans |
| (3S,5S) | Enantiomer of (3R,5R) | cis |
The (3S,5R) and (3R,5S) isomers are non-superimposable mirror images. The same is true for the (3S,5S) and (3R,5R) isomers. Any 'cis' isomer is a diastereomer of any 'trans' isomer.
Overview of Academic Research Trajectories for Chiral Cyclic Amides
Chiral cyclic amides, a class of compounds that includes this compound, are important structural motifs in many natural products and pharmaceuticals. researchgate.net Consequently, the development of efficient and stereoselective methods for their synthesis is a major focus of contemporary academic research. iupac.orgresearchgate.net The preparation of enantiomerically pure compounds is a primary goal for organic chemists, as racemic mixtures are often less effective or can have different biological profiles. iupac.orgresearchgate.net
Research in this area follows several key trajectories:
Development of Novel Asymmetric Syntheses: A significant portion of research is dedicated to creating new strategies for asymmetric synthesis. This includes the use of chiral auxiliaries, chiral catalysts, and enantioselective reactions to control the stereochemical outcome of a reaction. For example, co-catalyzed carbene N-H insertion reactions have been developed for the enantioselective synthesis of chiral amides under mild conditions. researchgate.net
Use as Chiral Synthons: Enantiomerically pure cyclic amides serve as valuable building blocks, or synthons, for the synthesis of more complex chiral molecules. iupac.orgresearchgate.net Researchers develop methods to prepare these amides and then use them in subsequent reactions to construct larger molecules with defined stereochemistry, such as in the asymmetric synthesis of amino acids. iupac.orgresearchgate.net
Catalysis and Reaction Methodology: The exploration of new reagents and catalytic systems is a continuous effort. Methods for amide bond formation are constantly being refined to be more efficient, milder, and more tolerant of various functional groups, with a strong emphasis on preventing the loss of stereochemical integrity (racemization) for chiral substrates. organic-chemistry.org This includes the development of copper-catalyzed reactions for the synthesis of β-chiral amides from α,β-unsaturated carboxylic acids. organic-chemistry.org
The overarching goal of this research is to expand the toolbox available to synthetic chemists, enabling the efficient and selective production of complex chiral molecules like this compound for use in various fields of chemical and biological science. researchgate.netrsc.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides |
| 3,6-dimethylpiperazine-2,5-dione |
| (3R,5S)-3,5-Dimethylpiperazin-2-one |
| (3S,5S)-3,5-Dimethylpiperazin-2-one |
| (3R,5R)-3,5-Dimethylpiperazin-2-one |
| Imatinib |
| Sildenafil |
| Ciprofloxacin |
| Bosutinib |
| β-chiral amides |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(3S,5R)-3,5-dimethylpiperazin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-4-3-7-6(9)5(2)8-4/h4-5,8H,3H2,1-2H3,(H,7,9)/t4-,5+/m1/s1 |
InChI Key |
URZBIOXYNMRLJS-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@@H]1CNC(=O)[C@@H](N1)C |
Canonical SMILES |
CC1CNC(=O)C(N1)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3s,5r 3,5 Dimethylpiperazin 2 One
Stereoselective Synthesis Approaches
The controlled spatial arrangement of substituents in the piperazin-2-one (B30754) ring is paramount for its biological function. Stereoselective synthesis, therefore, is not merely a chemical curiosity but a necessity for the development of potent and selective therapeutic agents. Methodologies to achieve this include asymmetric catalysis and the use of chiral auxiliaries, each with its distinct advantages and challenges. These approaches aim to construct the desired stereocenters with high levels of diastereoselectivity and enantioselectivity, often starting from simple, achiral precursors.
Asymmetric Catalysis in Piperazin-2-one Formation
Asymmetric catalysis has emerged as a powerful tool in modern organic synthesis, enabling the direct formation of chiral molecules from prochiral substrates with the use of a small amount of a chiral catalyst. This approach is highly sought after for its efficiency and atom economy. Various catalytic systems have been developed for the synthesis of chiral piperazin-2-ones, with transition metal catalysis and organocatalysis being at the forefront.
Palladium-catalyzed asymmetric hydrogenation represents a highly effective method for the synthesis of chiral piperazin-2-ones. This technique typically involves the hydrogenation of a prochiral unsaturated precursor, such as a pyrazin-2-ol, in the presence of a chiral palladium catalyst. The choice of chiral ligand is crucial for achieving high levels of stereocontrol.
A notable advancement in this area is the asymmetric hydrogenation of 5,6-disubstituted pyrazin-2-ols. rsc.org This reaction proceeds with excellent diastereoselectivities and enantioselectivities, affording a range of chiral disubstituted piperazin-2-ones. The reaction is believed to proceed through a dynamic kinetic resolution process, where the tautomerization of enamine to imine intermediates is faster than the hydrogenation step. The developed protocol has been shown to be scalable, highlighting its potential for practical applications. While a specific example for the synthesis of (3S,5R)-3,5-Dimethylpiperazin-2-one is not explicitly detailed in the literature, the successful hydrogenation of various 5,6-disubstituted pyrazin-2-ols suggests the viability of this method for accessing the target molecule, likely starting from 3,5-dimethylpyrazin-2-ol.
Table 1: Palladium-Catalyzed Asymmetric Hydrogenation of 5,6-Disubstituted Pyrazin-2-ols
| Substrate (5,6-disubstituted pyrazin-2-ol) | Chiral Ligand | Yield (%) | ee (%) | dr | Reference |
|---|---|---|---|---|---|
| 5-phenyl-6-methylpyrazin-2-ol | (R)-TolBINAP | 93 | 90 | >20:1 | |
| 5-(4-methoxyphenyl)-6-methylpyrazin-2-ol | (R)-TolBINAP | 92 | 88 | >20:1 | |
| 5-(4-fluorophenyl)-6-methylpyrazin-2-ol | (R)-TolBINAP | 95 | 89 | >20:1 | |
| 5-(thiophen-2-yl)-6-methylpyrazin-2-ol | (R)-TolBINAP | 90 | 86 | >20:1 |
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile C-C and C-N bond-forming reaction that has been successfully applied to the synthesis of chiral heterocycles, including piperazin-2-ones. This method can be employed in a decarboxylative fashion, where an allylic substrate bearing a carbonate leaving group reacts with a nucleophile in the presence of a palladium catalyst and a chiral ligand.
Stoltz and co-workers have reported an elegant approach for the synthesis of chiral piperazin-2-ones bearing a C3-quaternary stereocenter via palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones. rsc.org Furthermore, a modular synthesis of highly substituted piperazines and piperazinones has been developed through the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. acs.orgnih.gov This method allows for a high degree of stereo- and regiochemical control. acs.orgnih.gov Although a direct synthesis of this compound using this methodology has not been explicitly described, the modularity of the approach suggests its potential applicability.
Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. For the preparation of chiral piperazin-2-ones, organocatalytic strategies often involve the activation of substrates through the formation of transient chiral intermediates such as enamines or iminium ions.
A one-pot organocatalytic method for the synthesis of 3-aryl/alkyl piperazin-2-ones has been developed, which proceeds via a sequential Knoevenagel condensation/asymmetric epoxidation/domino ring-opening cyclization (DROC) cascade. nih.govacs.org This process is catalyzed by a quinine-derived urea (B33335) and provides access to a variety of C3-substituted piperazin-2-ones in good to high yields and enantioselectivities. nih.govacs.org The versatility of this method has been demonstrated with both aromatic and aliphatic aldehydes as starting materials. nih.govacs.org
Table 2: Organocatalytic One-Pot Synthesis of C3-Substituted Piperazin-2-ones
| Aldehyde | Catalyst | Overall Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| 4-Fluorobenzaldehyde | eQNU | 75 | 96 | nih.govacs.org |
| 4-Chlorobenzaldehyde | eQNU | 88 | 95 | nih.govacs.org |
| 4-Cyanobenzaldehyde | eQNU | 90 | 96 | nih.govacs.org |
| Cyclohexanecarboxaldehyde | eQNU | 42 | 92 | nih.govacs.org |
N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of organocatalysts capable of unique modes of substrate activation, including the generation of homoenolate and enolate equivalents. While the direct application of NHC catalysis to the synthesis of this compound is not yet reported, NHC-catalyzed cycloaddition reactions hold potential for the construction of the piperazinone core. For instance, NHC-catalyzed [3+3] annulations have been utilized to construct various six-membered heterocycles. This type of reaction could conceivably be adapted for the synthesis of piperazin-2-ones from appropriate precursors. The development of such a methodology would offer a novel and powerful route to this important heterocyclic scaffold.
Chiral Auxiliary-Mediated Synthesis Strategies
The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed to afford the enantiomerically enriched product.
A well-established method for the synthesis of chiral piperazines and their derivatives involves the use of chiral amino alcohols as auxiliaries. For example, (R)-(−)-phenylglycinol has been employed as a chiral auxiliary for the asymmetric synthesis of (R)-(+)-2-methylpiperazine, which proceeds through a protected 2-oxopiperazine intermediate. nih.gov This strategy involves the condensation of the chiral auxiliary with an appropriate building block, followed by cyclization and subsequent removal of the auxiliary. This approach offers high levels of stereocontrol, dictated by the inherent chirality of the auxiliary.
Another relevant strategy is the use of amino acid-derived chiral aziridines. The regioselective ring-opening of these aziridines with an amino acid ester, followed by cyclization, provides a route to cis-2,5-disubstituted chiral piperazines. nih.gov This method leverages the readily available chiral pool of amino acids to construct the desired stereochemistry.
Diastereoselective and Enantioselective Synthesis Pathways
The synthesis of the specific stereoisomer this compound, a cis-configured molecule, necessitates precise control over the stereochemistry at both the C3 and C5 positions. Modern synthetic strategies employ both diastereoselective and enantioselective methods to achieve this with high fidelity.
Diastereoselective Approaches: A key strategy involves the use of chiral precursors that guide the formation of subsequent stereocenters. For instance, a diastereoselective enolate hydroxylation has been used in the synthesis of related piperazic acid structures. nsf.gov This method establishes the stereochemistry at one carbon, which then directs the stereochemical outcome of a subsequent reaction on the molecule. Another powerful technique is the reductive cyclization of dioximes, which shows a strong preference for the formation of cis-isomers of 2,6-disubstituted piperazines. nih.gov This inherent diastereoselectivity is crucial for establishing the desired (3S,5R) relationship.
Enantioselective Approaches: Enantioselective catalysis offers a direct route to chiral piperazin-2-ones from achiral or racemic starting materials. A notable example is the one-pot sequential reaction involving a quinine-derived urea catalyst. researchgate.netacs.org This process combines a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC) to produce 3-substituted piperazin-2-ones with excellent enantiomeric excess (up to 99% ee). researchgate.netacs.orgacs.org
Palladium-catalyzed reactions have also proven effective. For example, the Pd-catalyzed carboamination of substrates derived from unprotected amino acids can furnish cis-2,6-disubstituted N-aryl piperazines with ee values between 98-99%. rsc.org Similarly, the asymmetric synthesis of (2S, 6S)-2,6-dimethylpiperazine, a closely related structure, has been achieved from methyl (R)-lactate, with the final product exhibiting an enantiomeric excess greater than 98%. rsc.org These methods highlight how the choice of chiral catalysts or chiral starting materials can effectively control the absolute stereochemistry of the final product.
| Method | Catalyst/Reagent | Key Feature | Stereoselectivity | Reference |
| Asymmetric DROC | Quinine-derived urea | One-pot cascade reaction | Up to 99% ee | researchgate.netacs.org |
| Pd-Catalyzed Carboamination | Pd-catalyst | Utilizes amino acid precursors | 98-99% ee | rsc.org |
| Reductive Cyclization | 5%-Pd/C | Stereoselective reduction of dioximes | Predominantly cis-isomers | nih.gov |
Novel Reaction Pathways for Piperazin-2-one Ring Closure
The construction of the piperazin-2-one ring is the cornerstone of the synthesis. Recent advancements have focused on developing novel, efficient, and versatile cyclization strategies.
Reductive cyclization offers a direct and efficient method for forming the piperazin-2-one core. One prominent strategy is a one-pot, tandem reaction sequence involving reductive amination, N,N'-acyl transfer, and subsequent cyclization. nih.gov This process allows for the construction of substituted piperazin-2-ones from various amino acid methyl esters in good yields. nih.gov
Another significant approach is the stereoselective reductive cyclization of bis(oximinoalkyl)amines. nih.gov This method is particularly valuable as it often proceeds with high diastereoselectivity to yield cis-substituted piperazines, which is the required configuration for this compound. nih.govacs.org The process involves the catalytic hydrogenolysis of oxime groups, leading to an intramolecular cyclization. nih.gov The synthesis of the requisite dioxime precursors can be achieved through a sequential double Michael addition of nitrosoalkenes to a primary amine. nih.gov
| Starting Materials | Key Process | Product | Reference |
| Amino acid methyl esters | Tandem reductive amination-cyclization | Substituted piperazin-2-ones | nih.gov |
| Primary amines, Nitrosoalkenes | Double Michael addition, Reductive cyclization of dioximes | cis-Substituted piperazines | nih.gov |
| Cyanomethylamino pseudopeptide | Reductive cyclization | Piperazin-2-one | researchgate.net |
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. The Ugi four-component reaction (Ugi-4CR) is a powerful tool in this context. It has been employed in a two-step sequence to generate novel piperazine (B1678402) scaffolds. nih.govthieme-connect.com For instance, an initial Ugi tetrazole reaction can be followed by a second intramolecular Ugi reaction to build complex piperazine structures. nih.gov
These MCR approaches offer significant advantages, including operational simplicity, high atom economy, and the ability to rapidly generate a library of structurally diverse piperazine derivatives from readily available starting materials. nih.govthieme-connect.com A copper-catalyzed diastereoselective MCR involving α-amino aldehydes, dibenzylamine, and various alkynes has also been established to create precursors for 1,2-diamines, which are key building blocks for piperazines. researchgate.net
Domino reactions, also known as cascade reactions, involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates. Domino Ring-Opening Cyclization (DROC) protocols have emerged as a sophisticated strategy for synthesizing piperazin-2-ones. researchgate.net
A highly effective DROC process begins with commercial aldehydes and (phenylsulfonyl)acetonitrile, which undergo a quinine-derived urea-catalyzed Knoevenagel reaction and asymmetric epoxidation. acs.orgacs.org The resulting chiral epoxide intermediate is not isolated but is directly subjected to a domino ring-opening cyclization with a 1,2-diamine. This nucleophilic attack opens the epoxide ring, and the subsequent intramolecular cyclization forms the C3-substituted piperazin-2-one ring with high yields and enantioselectivity. acs.orgacs.org
Another class of DROC protocols utilizes strained-ring systems like activated aziridines. organic-chemistry.orgrsc.orgnih.gov In these reactions, a Lewis acid catalyzes the SN2-type ring-opening of the aziridine (B145994) by a nucleophile, followed by a concomitant cyclization to furnish the heterocyclic product. nih.gov While many examples lead to other heterocycles, the principle can be adapted for piperazin-2-one synthesis, for example, by using an amino acid derivative as the nucleophile for the ring-opening step.
| Protocol | Starting Materials | Key Steps | Yield/ee | Reference |
| One-Pot Asymmetric DROC | Aldehydes, (phenylsulfonyl)acetonitrile, 1,2-diamines | Knoevenagel / Asymmetric Epoxidation / DROC | 38-90% / up to 99% ee | acs.orgacs.org |
| Aziridine DROC | Activated aziridines, Nucleophiles | Lewis acid-catalyzed SN2 ring-opening / Cyclization | up to 99% yield / >99% de, ee | nih.gov |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into synthetic methodologies aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated the feasibility of synthesizing piperazine derivatives under solvent-free conditions. For example, the reaction of an aryl alcohol with epibromohydrin (B142927) can be conducted without solvent at elevated temperatures (135 °C). nih.gov
Furthermore, water is being explored as a benign solvent alternative. An efficient and highly stereoselective domino ring-opening cyclization (DROC) of activated aziridines has been developed to proceed "on water". rsc.org This protocol not only provides excellent yields (up to 99%) and stereoselectivity (>99% de/ee) but also benefits from the unique reactivity and selectivity that can be achieved in an aqueous medium. rsc.org Photocatalytic methods that avoid toxic tin-based reagents and can be adapted for continuous flow processes also represent a greener approach to piperazine synthesis by improving sustainability and reducing complex workups. mdpi.com
Conformational and Stereochemical Analysis of 3s,5r 3,5 Dimethylpiperazin 2 One
Theoretical Conformational Landscape Studies
Theoretical modeling, particularly using quantum chemical calculations like Density Functional Theory (DFT), is a powerful tool for exploring the conformational possibilities of a molecule. For (3S,5R)-3,5-dimethylpiperazin-2-one, these studies can predict the most stable three-dimensional arrangements and the energy barriers between them.
Ring Conformation and Puckering Analysis
The six-membered piperazin-2-one (B30754) ring is not planar and adopts various puckered conformations to relieve ring strain. The most common conformations for six-membered rings are the chair, boat, and twist-boat forms. For piperazine (B1678402) rings, the chair conformation is generally the most thermodynamically favorable. In the case of this compound, two primary chair conformations are possible, differing in the axial or equatorial orientation of the two methyl groups at C3 and C5.
In the (3S,5R) configuration, a chair conformation can accommodate one methyl group in an axial position and the other in an equatorial position, or vice versa. Due to steric hindrance, the conformation where the larger substituents occupy equatorial positions is generally favored. Therefore, it is expected that the chair conformation with both methyl groups in pseudo-equatorial or equatorial-like positions would be the most stable.
A quantitative description of the ring's puckering can be achieved using the Cremer-Pople puckering parameters. These parameters describe the exact shape of the ring in terms of a set of amplitudes and phase angles. For a six-membered ring, the puckering is defined by three puckering amplitudes (q₂, q₃, Q) and two phase angles (φ₂, θ₂). These parameters can precisely define the deviation from a mean plane and distinguish between ideal chair, boat, and intermediate twist-boat conformations.
Table 1: Expected Predominant Conformations of this compound
| Conformation | C3-Methyl Orientation | C5-Methyl Orientation | Expected Relative Stability |
| Chair 1 | Axial | Equatorial | Less Stable |
| Chair 2 | Equatorial | Axial | Less Stable |
| Twist-Boat | - | - | Intermediate |
Note: The actual stability would be determined by the interplay of steric and stereoelectronic effects.
Energy Minima and Interconversion Pathways
The various conformations of this compound are not static but are in dynamic equilibrium. The transitions between different conformations, such as the inversion of the ring from one chair form to another, proceed through higher-energy transition states, which often resemble boat or twist-boat conformations. Computational studies can map out the potential energy surface of the molecule, identifying the energy minima corresponding to stable conformers and the energy barriers for their interconversion.
Stereoelectronic Effects within the Piperazin-2-one Ring System
Beyond classical steric effects, the conformation and reactivity of this compound are also governed by stereoelectronic effects. These arise from the interaction of electron orbitals. A key stereoelectronic effect in the piperazin-2-one ring is the n→π* interaction. This involves the donation of electron density from the lone pair (n) of a nitrogen atom into the antibonding orbital (π*) of the adjacent carbonyl group.
Advanced Spectroscopic Probes for Stereochemical Assignment and Dynamic Processes
Experimental techniques are crucial for validating the theoretical predictions and providing a detailed picture of the molecule's structure and dynamics in solution.
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy for Structural Elucidation
2D-NMR techniques are indispensable for the unambiguous assignment of the structure and relative stereochemistry of complex molecules like this compound.
COSY (Correlation Spectroscopy): This experiment reveals the coupling relationships between protons, allowing for the tracing of the spin systems within the molecule. This would confirm the connectivity of the protons on the piperazin-2-one ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, enabling the assignment of the carbon signals in the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This is a particularly powerful tool for determining the relative stereochemistry. The NOE effect is observed between protons that are close in space, regardless of whether they are bonded. For this compound, NOESY can be used to confirm the trans relationship of the two methyl groups. For example, in a chair conformation, a strong NOE would be expected between an axial proton and other axial protons on the same side of the ring, while weaker or no NOEs would be seen with equatorial protons. The presence or absence of NOEs between the methyl protons and specific ring protons would provide definitive evidence for their relative orientations.
Table 2: Expected Key NOESY Correlations for this compound in a Chair Conformation
| Proton 1 | Proton 2 | Expected NOE Intensity | Implication |
| H3 (axial) | H5 (axial) | Strong | Confirms diaxial relationship |
| CH₃ at C3 (equatorial) | H3 (axial) | Strong | Confirms geminal relationship |
| CH₃ at C5 (equatorial) | H5 (axial) | Strong | Confirms geminal relationship |
| CH₃ at C3 (equatorial) | CH₃ at C5 (axial) | Weak/Absent | Consistent with trans configuration |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Studies
While NMR can establish the relative stereochemistry, chiroptical techniques are essential for determining the absolute configuration of a chiral molecule. Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of the chromophores in the molecule.
For this compound, the amide chromophore (–NH–C=O) is the primary contributor to the ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the stereocenters.
To definitively assign the absolute configuration, the experimental ECD spectrum is typically compared with the theoretical spectrum predicted by time-dependent density functional theory (TD-DFT) calculations. By calculating the theoretical ECD spectra for both the (3S,5R) and (3R,5S) enantiomers and comparing them to the experimental spectrum, the correct absolute configuration can be confidently assigned. A good match between the experimental and the calculated spectrum for the (3S,5R) isomer would provide unambiguous confirmation of its absolute stereochemistry. Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, can also be a powerful complementary technique for this purpose.
Vibrational Circular Dichroism (VCD) for Stereochemical Analysis
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com This technique provides detailed three-dimensional structural information because the VCD spectrum is exquisitely sensitive to the mutual orientation of different functional groups within the molecule. wikipedia.org The resulting spectrum, with its characteristic positive and negative bands, serves as a unique stereochemical fingerprint.
For a molecule like this compound, VCD analysis is instrumental in unequivocally determining its absolute configuration. This is typically achieved by comparing the experimental VCD spectrum with theoretical spectra computed for the possible enantiomers. wikipedia.org Modern quantum chemical calculations, particularly those based on Density Functional Theory (DFT), allow for the reliable prediction of VCD spectra for different stereoisomers and conformers. wikipedia.orgnih.gov A good match between the experimental spectrum and the calculated spectrum for one specific enantiomer confirms its absolute configuration.
The power of VCD also lies in its ability to probe the conformational landscape of flexible molecules in solution. nih.gov The piperazin-2-one ring can adopt different conformations, such as chair, boat, or twist-boat forms, and the substituents can be in either axial or equatorial positions. Each of these conformations will have a unique VCD spectrum. By comparing the experimental spectrum with a Boltzmann-averaged spectrum calculated from the energies of all stable conformers, the predominant solution-state conformation can be elucidated.
Detailed Research Findings
While specific VCD studies on this compound are not extensively reported in the literature, the methodology can be understood from research on structurally related compounds like diketopiperazines and other cyclic amides. nih.gov The analysis would focus on key vibrational modes that are sensitive to the chiral environment.
For this compound, the most informative spectral regions would likely be:
C=O stretching region (Amide I): Typically found between 1600 and 1700 cm⁻¹, the carbonyl stretching mode is a strong chromophore in both infrared absorption and VCD. Its VCD signal is highly sensitive to the local geometry of the amide group and its coupling with other vibrations. In cyclic systems, the sign and intensity of the amide I VCD band can be diagnostic of the ring conformation.
N-H and C-H stretching regions: The N-H stretching vibration (around 3200-3400 cm⁻¹) and the C-H stretching vibrations of the methyl groups and the piperazine ring (around 2800-3000 cm⁻¹) are also stereochemically sensitive. The coupling between these oscillators, influenced by their spatial arrangement, gives rise to characteristic VCD patterns.
In a hypothetical study, the first step would be a conformational search for the (3S,5R) and (3R,5S) enantiomers to identify all low-energy conformers. VCD spectra for each of these conformers would then be calculated using DFT. The experimental VCD spectrum of the synthesized sample would be recorded, typically in a non-polar solvent like deuterated chloroform (B151607) to minimize intermolecular interactions.
The comparison between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration. For instance, if the experimental spectrum shows a positive VCD band in the amide I region and the calculated spectrum for the (3S,5R) enantiomer predicts a similar positive band while the (3R,5S) enantiomer predicts a negative one, this would provide strong evidence for the (3S,5R) configuration.
Furthermore, VCD can reveal subtle structural details such as the potential for intermolecular hydrogen bonding. For example, cyclic amides can form hydrogen-bonded dimers in solution, which significantly alters the VCD spectrum, particularly in the amide I and N-H stretching regions. nih.gov By analyzing the concentration dependence of the VCD spectrum, the presence and nature of such aggregates can be investigated.
The table below illustrates the kind of data that would be generated in a VCD analysis to distinguish between two hypothetical, low-energy chair conformers of this compound, differing in the axial/equatorial position of a methyl group.
Table 1: Hypothetical VCD Data for Conformational Analysis of this compound
| Vibrational Mode | Frequency (cm⁻¹) | Conformer A (Calculated ΔA x 10⁻⁵) | Conformer B (Calculated ΔA x 10⁻⁵) | Experimental ΔA x 10⁻⁵ |
| N-H stretch | 3350 | +2.5 | +1.8 | +2.3 |
| asym. CH₃ stretch | 2980 | -1.5 | +0.5 | -1.3 |
| sym. CH₃ stretch | 2925 | +0.8 | -0.2 | +0.7 |
| C=O stretch (Amide I) | 1680 | +5.2 | -4.5 | +4.9 |
| N-H bend (Amide II) | 1520 | -3.1 | -2.8 | -3.0 |
This table is illustrative and based on typical values found for similar chiral cyclic amides.
In this hypothetical example, the sign of the C=O stretching (Amide I) VCD band is opposite for the two conformers. The close match between the experimental data and the calculated data for Conformer A would strongly suggest that it is the dominant conformer in solution. This demonstrates the sensitivity of VCD in distinguishing between different spatial arrangements of the atoms.
Computational and Quantum Chemical Investigations of 3s,5r 3,5 Dimethylpiperazin 2 One
Density Functional Theory (DFT) Studies on Electronic Structure
No specific DFT studies on the electronic structure of (3S,5R)-3,5-Dimethylpiperazin-2-one have been identified in the current body of scientific literature. Such studies would typically involve the use of various functionals and basis sets to calculate the electronic properties of the molecule.
Frontier Molecular Orbital Analysis
A frontier molecular orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This analysis is crucial for understanding the molecule's reactivity and kinetic stability.
Charge Distribution and Electrostatic Potential Mapping
Detailed charge distribution analysis and electrostatic potential (ESP) maps for this compound are not available. These investigations would provide insight into the molecule's polarity and regions susceptible to electrophilic and nucleophilic attack.
Molecular Dynamics Simulations for Dynamic Conformational Behavior
There are no published molecular dynamics (MD) simulation studies that specifically explore the dynamic conformational behavior of this compound. MD simulations would be instrumental in understanding the flexibility of the piperazin-2-one (B30754) ring and the conformational preferences of the methyl groups in a dynamic environment.
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations of spectroscopic parameters (such as IR, Raman, and NMR spectra) for this compound have not been found in the literature. These calculations would be valuable for interpreting experimental spectroscopic data and confirming the molecule's structure.
In Silico Reactivity Predictions and Mechanistic Modeling
Specific in silico reactivity predictions and mechanistic modeling studies for this compound are not documented. Such research would involve computational methods to predict the molecule's reactivity towards various reagents and to elucidate potential reaction mechanisms.
Reactivity and Reaction Mechanisms of 3s,5r 3,5 Dimethylpiperazin 2 One
Ring-Opening Reactions with Stereochemical Control
The cleavage of the amide bond in the piperazin-2-one (B30754) ring represents a potential route to linear diamine derivatives. While specific studies detailing the ring-opening of (3S,5R)-3,5-dimethylpiperazin-2-one with full stereochemical control are not extensively documented in the reviewed literature, the reactivity of related lactams and other cyclic esters suggests potential pathways. For instance, enzymatic ring-opening polymerization of lactones and lactides, which are structurally analogous to lactams, has been shown to proceed with high stereoselectivity. rsc.orgresearchgate.netmdpi.com This "green" approach to polyester (B1180765) synthesis often relies on lipases to catalyze the polymerization, and the stereospecificity is influenced by factors such as the choice of enzyme and solvent. mdpi.comrsc.org
Hydrolytic ring-opening, either under acidic or basic conditions, is a fundamental reaction of lactams. For a chiral substrate like this compound, the conditions would need to be carefully controlled to prevent racemization at the stereogenic centers. The resulting linear amino acid derivative would retain the chiral centers from the starting material, providing a valuable building block for further synthesis.
One potential application of a stereocontrolled ring-opening would be in the synthesis of complex, non-proteinogenic amino acids or their derivatives, which are of interest in peptide and peptidomimetic drug discovery. The precise stereochemical outcome would be highly dependent on the reaction mechanism and the nature of the attacking nucleophile.
Functionalization Reactions at Nitrogen and Carbon Centers
The presence of both a secondary amine and an amide nitrogen, as well as activated C-H bonds, makes this compound a versatile scaffold for various functionalization reactions.
The secondary amine (N1) of the piperazin-2-one ring is a primary site for nucleophilic attack, readily undergoing alkylation and acylation reactions. These modifications are crucial for diversifying the molecular structure and for the synthesis of a wide range of derivatives. nih.gov
N-Alkylation: The alkylation of the N1 nitrogen is a common strategy in the synthesis of piperazine-containing drug candidates. This reaction typically proceeds via nucleophilic substitution with an appropriate alkyl halide or an equivalent electrophile.
N-Acylation: The acylation of the N1 nitrogen introduces an amide or related functional group. This can be achieved using various acylating agents, such as acyl chlorides, anhydrides, or activated carboxylic acids. Novel acylating reagents, like N-acyltriazinediones, have been developed that react efficiently with amines in the absence of a base to form amides in good yields. nih.gov
The following table summarizes representative N-functionalization reactions of the piperazinone core, highlighting the versatility of this scaffold.
| Reagent Type | Functional Group Introduced | Potential Application |
| Alkyl Halide | Alkyl | Modulation of physicochemical properties |
| Acyl Chloride | Acyl | Synthesis of amides, peptides |
| Isocyanate | Carbamoyl | Introduction of hydrogen-bonding moieties |
| Sulfonyl Chloride | Sulfonyl | Synthesis of sulfonamides |
Direct C-H functionalization of the piperazine (B1678402) ring, particularly at the carbon atoms adjacent to the nitrogen (α-carbons), has emerged as a powerful tool for the synthesis of complex substituted piperazines. nsf.govnih.gov These methods offer a more atom- and step-economical alternative to traditional multi-step syntheses. researchgate.net
One of the most effective strategies involves the use of an N-Boc protecting group, which facilitates directed lithiation of the adjacent C-H bond. The resulting organolithium intermediate can then be trapped with a variety of electrophiles to introduce new substituents. nih.govresearchgate.net The mechanism often involves the formation of a complex between the N-Boc group, the lithium of the organolithium base (e.g., s-BuLi), and a chiral ligand, which directs the deprotonation to a specific C-H bond. nih.gov
Photoredox catalysis has also been successfully employed for the C-H functionalization of piperazines. researchgate.netencyclopedia.pub In a typical mechanism, a photocatalyst, upon light excitation, initiates a single-electron transfer (SET) process, leading to the formation of an amino radical cation. Subsequent deprotonation generates an α-amino radical, which can then couple with a suitable reaction partner, such as an arene or a vinyl group. encyclopedia.pub
The table below outlines different C-H functionalization strategies applicable to the piperazine core.
| Method | Key Reagents/Catalysts | Functionalization Position |
| Directed Lithiation | N-Boc, s-BuLi, Chiral Ligand | α to Nitrogen |
| Photoredox Catalysis | Photocatalyst (e.g., Ir(ppy)₃), Light | α to Nitrogen |
| Copper-mediated C-Sn Bond Oxidation | Copper salts, Organotin reagents | α to Nitrogen |
Role as a Chiral Auxiliary or Ligand in Organic Transformations
The inherent chirality of this compound and its derivatives makes them valuable as chiral auxiliaries and as components of chiral ligands in asymmetric synthesis. nih.govdocumentsdelivered.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is typically removed.
While specific examples of this compound being used directly as a chiral auxiliary are not prevalent in the literature reviewed, the broader class of chiral piperazinones has been employed in this capacity. For instance, chiral piperazinone derivatives have been used to control the stereochemistry in the synthesis of α-tertiary piperazines. nih.gov
Furthermore, the chiral diamine backbone that can be derived from this compound is a common motif in the design of chiral ligands for transition metal-catalyzed reactions. These ligands can coordinate to a metal center and create a chiral environment that influences the stereoselectivity of reactions such as hydrogenations, cross-couplings, and aminations. The development of such chiral ligands is a cornerstone of modern asymmetric catalysis. nih.gov
Mechanistic Studies of Derivatization and Transformation Reactions
The mechanisms of the reactions involving this compound are dictated by the electronic and steric properties of the molecule.
In N-alkylation and N-acylation reactions , the N1 nitrogen acts as a nucleophile. The reaction proceeds through a standard nucleophilic substitution or addition-elimination mechanism. The stereocenters at C3 and C5 can influence the reactivity and selectivity of these transformations through steric hindrance, directing the approach of the electrophile.
The mechanisms of C-H functionalization are more complex and have been the subject of detailed studies. nih.govresearchgate.net In the case of directed lithiation of N-Boc protected piperazines , the reaction is believed to proceed through a complex-induced deprotonation mechanism. The organolithium base, coordinated to a chiral ligand, forms a complex with the N-Boc group of the piperazine. This complexation directs the deprotonation to one of the enantiotopic α-protons, leading to the formation of a configurationally stable α-lithio species. This intermediate then reacts with an electrophile, typically with retention of configuration. nih.govresearchgate.net
Photoredox-catalyzed C-H functionalization follows a radical pathway. encyclopedia.pub The key steps, as outlined in the literature, are:
Excitation of the photocatalyst by light.
Single-electron transfer (SET) from the excited photocatalyst to a substrate or from the piperazine nitrogen to the excited photocatalyst, generating a radical ion pair.
Formation of an α-amino radical through deprotonation or oxidation.
Coupling of the α-amino radical with a radical partner.
Rearomatization or a final electron transfer step to regenerate the catalyst and form the product. encyclopedia.pub
Understanding these mechanisms is crucial for the rational design of new synthetic methodologies and for predicting the stereochemical outcome of reactions involving this and related chiral piperazinone scaffolds.
Applications of 3s,5r 3,5 Dimethylpiperazin 2 One in Advanced Organic Synthesis
Utilization as a Chiral Building Block for Complex Architectures
The rigid, chiral framework of (3S,5R)-3,5-dimethylpiperazin-2-one serves as an excellent starting point for the synthesis of intricate and biologically relevant molecules. lab-chemicals.com Its pre-defined stereocenters at the 3 and 5 positions provide a foundation for controlling the stereochemistry of subsequent reactions, a critical aspect in the synthesis of complex targets.
Synthesis of Natural Product Analogues
The piperazin-2-one (B30754) motif is a privileged scaffold found in a variety of bioactive natural products. dicp.ac.cn The defined stereochemistry of this compound makes it an attractive precursor for the synthesis of analogues of these natural products. For instance, the core structure is related to alkaloids with significant biological activities. dicp.ac.cn By utilizing this chiral building block, chemists can systematically modify the periphery of the natural product scaffold, leading to the generation of novel analogues with potentially improved or altered biological profiles. The synthesis of such analogues is crucial for structure-activity relationship (SAR) studies, which aim to understand how the molecular structure of a compound relates to its biological function.
| Natural Product Class | Relevance of Piperazin-2-one Core |
| Alkaloids | The piperazin-2-one ring is a key structural feature in several anticancer and anthelmintic alkaloids. dicp.ac.cn |
| Dithiolopyrrolones | While not a direct piperazinone, the synthesis of these antibiotic natural products involves complex nitrogen-containing heterocycles. mdpi.com |
Construction of Peptidomimetics and Constrained Peptides
Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. The piperazin-2-one scaffold, particularly with the stereochemical control offered by the (3S,5R) isomer, is an excellent tool for constructing conformationally constrained peptides and peptidomimetics. dicp.ac.cnnih.govresearchgate.net
Incorporating the this compound unit into a peptide sequence can induce specific secondary structures, such as turns and helices. This conformational rigidity is often essential for high-affinity binding to biological targets like receptors and enzymes. nih.govresearchgate.net The synthesis of novel renin inhibitors, for example, has successfully utilized (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides, demonstrating the practical application of this building block in medicinal chemistry. nih.gov Further research has led to the design and discovery of potent renin inhibitors based on (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides. nih.gov
Role in Asymmetric Catalysis
The chiral nature of this compound extends its utility into the realm of asymmetric catalysis, where it can be employed in the design of chiral ligands for metal-catalyzed reactions and as a precursor for organocatalysts. nih.govrsc.org
Ligand Design for Metal-Catalyzed Asymmetric Reactions
Chiral ligands are crucial components of transition metal catalysts used in asymmetric synthesis. The this compound scaffold can be chemically modified to incorporate donor atoms, such as nitrogen, phosphorus, or sulfur, capable of coordinating to a metal center. nih.govtum.de The inherent chirality of the piperazinone backbone can effectively transfer stereochemical information to the catalytic center, thereby inducing enantioselectivity in the catalyzed reaction.
The development of new ligand structures for homogeneous transition-metal catalysis is an active area of research. tum.demdpi.com The synthesis of N,S-bidentate ligands derived from chiral backbones for palladium-catalyzed allylic alkylation reactions showcases the potential of such systems. mdpi.com While direct examples utilizing this compound are emerging, the principle of using chiral nitrogen-containing heterocycles for ligand design is well-established. nih.govmdpi.com
| Metal | Reaction Type | Ligand Feature |
| Palladium | Asymmetric Hydrogenation | Chiral piperazin-2-ones can be synthesized via palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cnrsc.org |
| Iridium | Asymmetric Hydrogenation | Chiral piperazin-2-ones have been accessed through iridium-catalyzed asymmetric hydrogenation of unsaturated precursors. acs.org |
| Rhodium | Various | Chiral phosphine (B1218219) ligands derived from chiral backbones are widely used. tum.de |
Organocatalytic Applications of Piperazin-2-one Derivatives
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. Derivatives of piperazin-2-one can function as organocatalysts, leveraging their chiral environment to promote stereoselective transformations. nih.govacs.org For instance, cinchona alkaloid-based urea (B33335) and thiourea (B124793) catalysts have been successfully employed in the one-pot synthesis of chiral piperazin-2-ones. acs.orgacs.org These catalysts can activate substrates through hydrogen bonding and other non-covalent interactions, creating a chiral pocket that directs the approach of the reactants. The development of organocatalytic methods for the synthesis of medicinally important compounds is a rapidly growing field. acs.org
Scaffold in Multi-Component Reaction Sequences for Diversity-Oriented Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient for generating molecular diversity. The this compound scaffold can serve as a key building block in MCRs, enabling the rapid construction of libraries of structurally diverse compounds.
By functionalizing the nitrogen atoms and the carbon backbone of the piperazinone ring, a wide range of substituents can be introduced in a combinatorial fashion. This approach is central to diversity-oriented synthesis (DOS), which aims to create collections of small molecules with high structural diversity for screening in drug discovery and chemical biology. The rigid and chiral nature of the this compound core provides a well-defined three-dimensional framework upon which to build molecular complexity. For example, derivatives of 5-amino-1-cyclopropyl-7-[(3R,5S)3,5-dimethylpiperazine-1-yl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid have been synthesized and evaluated for their biological activities. researchgate.net
Advanced Derivatization Strategies for Expanding the Chemical Space of 3s,5r 3,5 Dimethylpiperazin 2 One Frameworks
Systematic Functionalization of the Piperazin-2-one (B30754) Core
Systematic functionalization of the (3S,5R)-3,5-dimethylpiperazin-2-one core primarily targets the two nitrogen atoms, N1 and N4, which possess distinct chemical reactivity. The N4 nitrogen, being a secondary amine, is typically more nucleophilic than the N1 nitrogen, which is part of an amide linkage. This difference allows for selective functionalization.
Common strategies include N-acylation and N-alkylation. For instance, the N4 position can be readily acylated using various acylating agents. In one study, the N4 position of a piperazin-2-one core was acylated with different substituted benzoyl chlorides in the presence of triethylamine (B128534) (TEA) in dichloromethane (B109758) (DCM). nih.gov This approach allows for the introduction of a wide array of aromatic and heterocyclic moieties, significantly diversifying the parent structure.
Metal-promoted cascade reactions have also been developed to afford functionalized piperazin-2-ones in a one-pot process. thieme-connect.com These methods can introduce diversity at both the N1 and N4 positions by reacting a primary amine, an aryl iodide, and a suitable precursor. thieme-connect.com Such strategies are efficient, creating multiple bonds in a single step and tolerating various functional groups, including hydroxyls and Boc-protected amines. thieme-connect.com
Below is a table summarizing common functionalization reactions for the piperazin-2-one core.
| Reaction Type | Position | Reagents and Conditions | Purpose | Reference |
| N-Acylation | N4 | Substituted Benzoyl Chloride, Triethylamine, Dichloromethane | Introduction of diverse aryl and heteroaryl groups. | nih.gov |
| Nucleophilic Substitution | N4 | Alkyl or Aryl Halides, Base (e.g., Cs2CO3), Solvent (e.g., DMF) | Attachment of various alkyl and aryl substituents. | nih.govthieme-connect.com |
| Metal-Promoted N-Arylation | N1/N4 | Aryl Iodide, Palladium Catalyst (e.g., Pd(dba)2/PPh3), Base, MeCN | Introduction of aryl groups, enabling complex scaffold construction. | thieme-connect.com |
| Hydrogenation | Substituent | H2, Pd/C | Reduction of functional groups (e.g., nitro to amine) on attached moieties. | nih.gov |
Stereocontrolled Introduction of Additional Chiral Centers
The inherent chirality of the this compound framework makes it an excellent chiral auxiliary, capable of directing the stereochemical outcome of reactions at adjacent positions. This property is exploited to introduce new stereocenters with a high degree of control, a critical step in the synthesis of complex drug candidates.
One-pot asymmetric catalytic methods have been developed for the synthesis of piperazin-2-ones that establish the initial stereocenters with high enantiomeric excess (ee). acs.org Similar principles of asymmetric catalysis can be applied to introduce additional chirality. For example, the synthesis of complex renin inhibitors involves the stereospecific attachment of a substituted piperidine (B6355638) ring to the piperazin-2-one core. nih.govnih.gov In these syntheses, the existing stereocenters at C3 and C5 of the piperazinone ring influence the stereochemical configuration of the newly formed bonds and centers on the appended piperidine moiety.
The development of (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as renin inhibitors showcases this principle. nih.gov The synthesis of these molecules requires precise control over multiple chiral centers in the piperidine ring, achieved through multi-step synthetic sequences where the stereochemistry is carefully controlled relative to the fixed (3S,5R) configuration of the starting piperazinone framework. The piperazinone scaffold essentially acts as a chiral building block upon which further stereochemically defined complexity is built.
Key strategies for stereocontrolled additions include:
Use of Chiral Catalysts: Employing chiral catalysts, such as those based on Cinchona alkaloids, can guide the enantioselective formation of new bonds. acs.org
Substrate-Controlled Diastereoselective Reactions: The existing stereocenters of the piperazinone ring can direct the approach of reagents, leading to the preferential formation of one diastereomer over another.
Multi-step Synthesis with Chiral Precursors: Building complexity by coupling the piperazinone with other enantiomerically pure building blocks. nih.govnih.gov
Development of Piperazin-2-one-Based Scaffolds for Diverse Synthetic Applications
The piperazin-2-one ring is considered a "privileged structure" in medicinal chemistry because it can mimic peptide bonds (peptidomimetic) while offering improved metabolic stability and oral bioavailability. thieme-connect.com The this compound scaffold has been successfully employed to generate libraries of compounds for various therapeutic targets. Its rigid conformation helps to lock the attached pharmacophoric groups in a specific orientation, which is beneficial for receptor binding. thieme-connect.com
A prominent application is in the development of HIV capsid modulators. Researchers have designed peptidomimetics bearing the 2-piperazinone structure that successfully target the HIV capsid protein, showing activity in both early and late stages of the viral lifecycle. nih.gov Another major area is the development of renin inhibitors for the treatment of hypertension. nih.govnih.gov In this context, the piperazinone scaffold serves as a central hub connecting different pharmacophoric elements (P1', P2', and P3 portions) that interact with the active site of the renin enzyme. nih.gov
The versatility of the piperazin-2-one scaffold is highlighted in the table below.
| Scaffold Class | Therapeutic Target | Example Application/Compound Class | Reference |
| Piperazin-2-one Peptidomimetics | HIV Capsid (CA) | Novel anti-HIV-1 and anti-HIV-2 agents that bind to CA monomers and hexamers. | nih.gov |
| Disubstituted Piperidinyl-Piperazinones | Renin | Orally active renin inhibitors for the treatment of hypertension. | nih.govnih.gov |
| General Piperazine (B1678402) Derivatives | Various CNS Receptors | Agents targeting serotonin (B10506) receptors (e.g., 5-HT1A, 5-HT2A) for neuropsychopharmacology. | nih.gov |
| General Piperazine Scaffolds | Various | Anticancer, anti-inflammatory, and antimicrobial agents. | thieme-connect.comnih.govresearchgate.net |
Solid-Phase Synthesis of Piperazin-2-one Derivatives
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of large libraries of related compounds for high-throughput screening. This methodology has been successfully adapted for the synthesis of arylpiperazine derivatives and can be applied to the this compound framework. nih.gov
The general strategy involves anchoring a suitable building block to a solid support, such as a polystyrene resin functionalized with a cleavable linker (e.g., a BAL linker). nih.govresearchgate.net A series of chemical transformations are then carried out on the resin-bound substrate. The use of excess reagents can drive reactions to completion, and purification is simplified to washing the resin between steps. Finally, the desired product is cleaved from the solid support.
A typical solid-phase synthesis might proceed as follows:
Immobilization: An appropriate building block, such as a functionalized amine or acid, is attached to the resin.
Elongation/Derivatization: The piperazin-2-one core is either constructed on the resin or a pre-formed this compound is attached and subsequently functionalized (e.g., via N-alkylation or N-acylation).
Cleavage: The final compound is released from the resin, typically using a strong acid like trifluoroacetic acid (TFA). nih.gov
This approach facilitates combinatorial chemistry, where different building blocks can be used in each step to create a large matrix of distinct products. Such libraries are invaluable in the early stages of drug discovery for identifying hit compounds against a biological target. nih.gov A related technique, liquid-phase organic synthesis using a soluble polymer support like polyethylene (B3416737) glycol (PEG), combines the benefits of solid-phase and solution-phase chemistry and has also been used for heterocyclic synthesis. arkat-usa.org
Future Perspectives and Emerging Research Directions
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward in pharmaceutical manufacturing, offering enhanced safety, consistency, and scalability. For piperazine (B1678402) synthesis, photoredox catalysis under continuous flow conditions has emerged as a promising alternative to conventional methods. mdpi.com This approach can simplify reaction workups by using a single photoredox catalyst instead of a combination of catalysts, such as copper and amine ligands. mdpi.com
The successful adaptation of photoredox catalysis from batch to continuous flow offers several advantages, including improved sustainability by avoiding toxic reagents like tin. mdpi.com This methodology facilitates the synthesis of C2-functionalized piperazines, which are crucial for diversifying the chemical space of piperazine-based drug candidates. mdpi.com Automated synthesis platforms, integrated with flow reactors, can further accelerate the discovery and optimization process by enabling high-throughput screening of reaction conditions and rapid library generation of piperazin-2-one (B30754) derivatives. The development of programmable approaches to piperazine cores using organic photoredox catalysis, which circumvents the need for radical precursors, is particularly well-suited for automated systems. acs.org
| Technology | Advantage for Piperazin-2-one Synthesis | Research Finding |
| Continuous Flow Chemistry | Enhanced safety, scalability, and simplified workup. | Bode and coworkers developed a photoredox catalysis method under continuous flow, replacing the need for multiple catalysts. mdpi.com |
| Automated Synthesis | High-throughput screening and rapid library generation. | Programmable synthesis using organic photoredox catalysis allows for highly diversifiable piperazine cores suitable for automation. acs.org |
| Photoredox Catalysis (in Flow) | Green chemistry approach, avoiding toxic reagents. | This method offers a sustainable route by using organic photocatalysts and avoiding tin-based reagents. mdpi.com |
Novel Catalytic Systems for Piperazin-2-one Synthesis and Functionalization
The development of novel catalytic systems is paramount for accessing structurally diverse and stereochemically pure piperazin-2-ones. Significant progress has been made in C–H functionalization, which allows for the direct modification of the piperazine core, a traditionally challenging task due to the presence of two nitrogen atoms that can interfere with catalytic activity. mdpi.comencyclopedia.pub
Visible-light photoredox catalysis has become a powerful tool, using catalysts like iridium complexes to generate reactive intermediates under mild conditions. mdpi.comencyclopedia.pub This has enabled previously difficult C-H arylations and vinylations of the piperazine ring. mdpi.com Furthermore, palladium-catalyzed methods have been developed for the modular synthesis of highly substituted piperazinones. These reactions proceed under mild conditions with low catalyst loadings, offering excellent yields and high stereochemical control. acs.org
Another innovative strategy involves a metal-promoted cascade approach to construct the piperazin-2-one ring. This method can create three new chemical bonds in a single step, introducing two points of diversity and providing an efficient route to libraries of biologically important piperazinones. thieme.de Asymmetric catalysis is also being explored to produce enantiomerically pure piperazin-2-ones, which is critical for pharmaceutical applications. nih.gov For instance, a one-pot domino reaction catalyzed by a quinine-derived urea (B33335) has been developed to synthesize chiral 3-aryl/alkyl piperazin-2-ones with high enantiomeric excess. nih.gov
| Catalytic System | Description | Key Advantages |
| Photoredox Catalysis | Uses visible light and a photocatalyst (e.g., Iridium-based) to initiate reactions via single-electron transfer. mdpi.comencyclopedia.pub | Mild reaction conditions, green approach, enables direct C-H functionalization. mdpi.comencyclopedia.pub |
| Palladium Catalysis | Employs palladium catalysts for decarboxylative cyclization of propargyl carbonates with diamine components. acs.org | High yields, high stereo- and regiochemical control, low catalyst loadings. acs.org |
| Asymmetric Organocatalysis | Utilizes chiral organic molecules (e.g., quinine-derived urea) to catalyze stereoselective reactions. nih.gov | Access to specific enantiomers of piperazin-2-ones with high purity (up to 99% ee). nih.gov |
| Metal-Promoted Cascade Reactions | A multi-reaction sequence where subsequent reactions occur spontaneously under the same conditions, promoted by a metal. thieme.de | High efficiency by forming multiple bonds and introducing diversity in a single step. thieme.de |
Advanced Characterization Techniques for Dynamic Processes and Reaction Monitoring
Understanding reaction mechanisms and dynamic conformational changes is crucial for optimizing the synthesis and formulation of piperazin-2-one derivatives. Advanced analytical techniques are becoming indispensable for real-time monitoring and in-depth structural elucidation.
Process Analytical Technology (PAT) is being integrated into continuous flow synthesis setups to monitor reactions in real-time. nih.gov A multi-step synthesis can be monitored using a suite of non-invasive techniques at different stages; for example, Nuclear Magnetic Resonance (NMR) for a nitration step, UV/Vis spectroscopy for a hydrolysis step, and Infrared (IR) spectroscopy for a hydrogenation step, with final quantification by Ultra-High-Performance Liquid Chromatography (UHPLC). nih.gov This allows for precise control and rapid detection of any process deviations. nih.gov
For studying the dynamic behavior of the piperazine ring itself, dynamic NMR spectroscopy is a powerful tool. It can be used to characterize the conformational changes of the molecule in solution, such as the piperazine chair conformation inversion and rotation around amide bonds. researchgate.net By determining the temperature at which different conformer signals merge (the coalescence point), the energy barriers for these rotations can be calculated. researchgate.net This information is vital for understanding how the molecule might interact with biological targets. X-ray diffraction (XRD) complements these solution-state studies by providing precise solid-state structures, which can verify the conformations observed in NMR studies. researchgate.netnih.gov
| Technique | Application for Piperazin-2-one | Insights Gained |
| Process Analytical Technology (PAT) | Real-time monitoring of multi-step synthesis in continuous flow. nih.gov | Quantification of products, intermediates, and impurities; rapid detection of process deviations. nih.gov |
| Dynamic NMR Spectroscopy | Characterization of conformational dynamics in solution. researchgate.net | Calculation of activation energy barriers for ring inversion and bond rotation. researchgate.net |
| X-Ray Diffraction (XRD) | Determination of the precise 3D structure in the solid state. researchgate.netnih.gov | Verification of molecular conformation and intermolecular interactions. researchgate.net |
| UHPLC | Final quantification of reaction components. nih.gov | Accurate measurement of yield and purity at the end of a synthetic sequence. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
